Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate
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Overview
Description
Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate is a complex organic compound belonging to the class of hexahydroindoles This compound is characterized by its unique stereochemistry and the presence of an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate can be achieved through a multicomponent reaction (MCR) involving maleic anhydride, isoprene, and ethyl aminobenzoates. This reaction typically occurs in toluene under thermal conditions . Another method involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S, 3aR, 7aS)-Octahydro-1H-indole-2-carboxylic acid: A related compound used as an intermediate in the synthesis of trandolapril.
Hexahydroisoindolyl benzoic acids: Compounds with similar structural features and synthetic routes.
Uniqueness
Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)11-6-4-3-5-8(11)12-9(13)7-11/h8H,2-7H2,1H3,(H,12,13)/t8-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEDUNZRSLYJCJ-GZMMTYOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC1NC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCC[C@@H]1NC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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